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Compound of Interest

Compound Name: 2,5-Dihydroxypentanoic acid

Cat. No.: B13104048 Get Quote

Disclaimer: Experimental spectroscopic data for 2,5-Dihydroxypentanoic acid is not readily

available in public-domain databases. The data presented herein, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is a combination of predicted

values and theoretical analysis based on the known chemical structure. This guide is intended

for researchers, scientists, and drug development professionals.

Introduction
2,5-Dihydroxypentanoic acid (C₅H₁₀O₄, Molar Mass: 134.13 g/mol ) is a polyfunctional

organic molecule containing a carboxylic acid and two hydroxyl groups. These functional

groups dictate its chemical reactivity and biological activity, making spectroscopic

characterization crucial for its identification and for understanding its role in various chemical

and biological processes. This document provides a predictive overview of its spectroscopic

properties and outlines standard methodologies for their experimental determination.

Predicted Spectroscopic Data
The following tables summarize the predicted and theoretical spectroscopic data for 2,5-
Dihydroxypentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Atom No. Chemical Shift (ppm) Atom No. Chemical Shift (ppm)

H on C2 ~4.1 - 4.3 C1 (C=O) ~175 - 180

H on C3 (α to C2) ~1.7 - 1.9 C2 (-CH(OH)-) ~70 - 75

H on C4 (β to C2) ~1.5 - 1.7 C3 (-CH₂-) ~30 - 35

H on C5 ~3.6 - 3.8 C4 (-CH₂-) ~25 - 30

OH on C2, C5 Variable C5 (-CH₂OH) ~60 - 65

COOH Variable

Note: Predicted values are based on computational models and may vary from experimental

results. The chemical shifts of hydroxyl and carboxylic acid protons are highly dependent on

solvent, concentration, and temperature.

Infrared (IR) Spectroscopy
Table 2: Theoretical Infrared Absorption Bands

Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

O-H (Carboxylic Acid) Stretching 2500-3300 Broad, Strong

O-H (Alcohol) Stretching 3200-3600 Broad, Strong

C-H (sp³) Stretching 2850-2960 Medium-Strong

C=O (Carboxylic Acid) Stretching 1700-1725 Strong

C-O Stretching 1050-1260 Medium-Strong

Note: The broadness of the O-H bands is due to hydrogen bonding.[1][2][3]

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
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Parameter Predicted Value Notes

Molecular Ion (M⁺) m/z 134 For Electron Ionization (EI-MS)

[M+H]⁺ m/z 135
For soft ionization techniques

(e.g., ESI, CI)

[M+Na]⁺ m/z 157 Common adduct in ESI-MS

Key Fragment Ions m/z 116, 87, 73, 45
See fragmentation pattern

description below.

Predicted Fragmentation Pattern: In mass spectrometry, 2,5-dihydroxypentanoic acid is

expected to undergo fragmentation through several key pathways:

Loss of H₂O (m/z 116): Dehydration is a common fragmentation for alcohols.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl groups or the carbonyl

group. For instance, cleavage between C1 and C2 could lead to the loss of the carboxyl

group.

Loss of COOH (m/z 89) or CO₂ (from decarboxylation).

Cleavage of the carbon chain.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a

compound like 2,5-Dihydroxypentanoic acid.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice

of solvent is critical to avoid interfering signals from the solvent itself.

Instrument Setup:

Insert the sample into the NMR spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Calibrate the 90° pulse width for the desired nucleus (¹H or ¹³C).[4]

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and

a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[5]

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a

larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

required.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with ~100 mg of

dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a

thin, transparent pellet using a hydraulic press.

Thin Film: If the sample is soluble in a volatile solvent, a thin film can be cast onto a salt

plate (e.g., KBr or NaCl) by evaporating a drop of the solution.[6]
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Data Acquisition:

Record a background spectrum of the empty sample compartment or a pure KBr pellet.[7]

Place the sample in the instrument's sample holder.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add

multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL to 1 mg/mL) in a

suitable solvent such as methanol, acetonitrile, or water. The choice of solvent depends on

the ionization technique.

Ionization:

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample

is introduced into a high vacuum and bombarded with a high-energy electron beam.

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile

molecules. The sample solution is sprayed through a charged capillary into an electric

field, creating charged droplets from which ions are desolvated.[8]

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Data Acquisition: The detector records the abundance of ions at each m/z value, generating

a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be

performed to fragment specific ions and analyze their daughter ions.

Workflow Visualization
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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